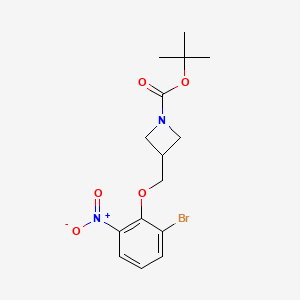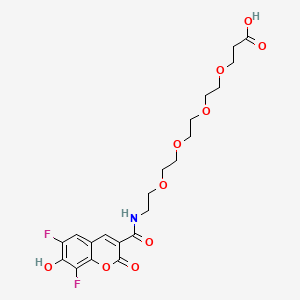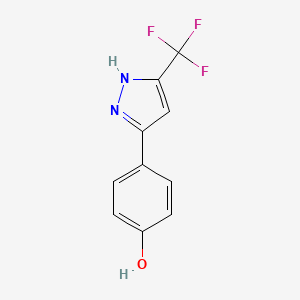![molecular formula C19H25N B13719760 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine is an organic compound that features a cyclobutyl ring substituted with a naphthyl group and a butylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the naphthyl group through a Friedel-Crafts alkylation reaction. The final step involves the attachment of the butylamine chain via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are chosen to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutyl derivatives.
科学研究应用
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine exerts its effects involves its interaction with specific molecular targets. The naphthyl group allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
1-(2-Naphthyl)cyclobutylamine: Lacks the methyl and butyl groups, leading to different chemical properties.
3-Methylcyclobutylamine: Lacks the naphthyl group, resulting in reduced aromatic interactions.
1-Butyl-1-(2-Naphthyl)cyclobutane: Lacks the amine group, affecting its reactivity and biological interactions.
Uniqueness
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine is unique due to its combination of a cyclobutyl ring, naphthyl group, and butylamine chain. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
分子式 |
C19H25N |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
3-methyl-1-(1-naphthalen-2-ylcyclobutyl)butan-1-amine |
InChI |
InChI=1S/C19H25N/c1-14(2)12-18(20)19(10-5-11-19)17-9-8-15-6-3-4-7-16(15)13-17/h3-4,6-9,13-14,18H,5,10-12,20H2,1-2H3 |
InChI 键 |
FJFPTPRIMYYLLH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1(CCC1)C2=CC3=CC=CC=C3C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


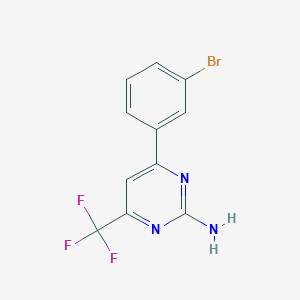
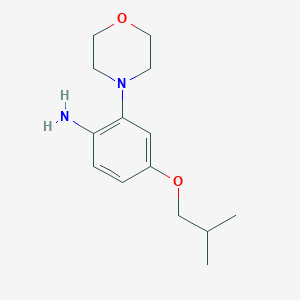
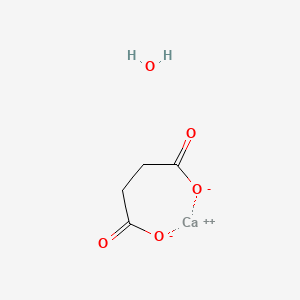
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
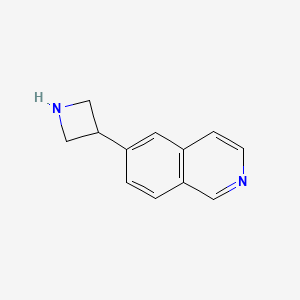
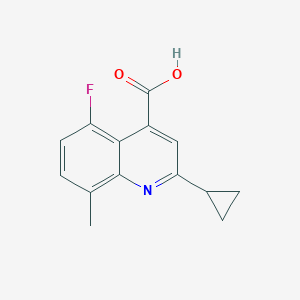
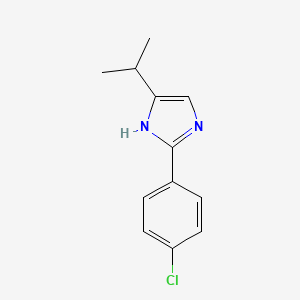

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)


